

Application Notes and Protocols for JHU-083 in Orthotopic Xenograft Models

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the use of **JHU-083**, a glutamine antagonist prodrug, in preclinical orthotopic xenograft models. **JHU-083** is a promising therapeutic agent that targets cancer cell metabolism and modulates the tumor microenvironment.

Introduction to JHU-083

JHU-083 is a prodrug of the potent glutamine antagonist 6-diazo-5-oxo-L-norleucine (DON). It is designed to be systemically stable and activated preferentially within the tumor microenvironment, thereby minimizing systemic toxicity.[1][2] **JHU-083** exerts its anti-tumor effects through a dual mechanism: direct inhibition of tumor cell growth by blocking glutamine metabolism and modulation of the tumor immune microenvironment, primarily by reprogramming immunosuppressive tumor-associated macrophages (TAMs) to a proinflammatory, anti-tumor phenotype.[3][4][5] Studies have demonstrated its efficacy in various cancer models, including glioma, medulloblastoma, prostate, and bladder cancer.[5][6][7] A key molecular mechanism of **JHU-083** involves the disruption of the mTOR signaling pathway.[6][8]

Quantitative Data Summary

The following tables summarize the reported efficacy of **JHU-083** in various orthotopic xenograft models.



Table 1: Efficacy of JHU-083 in Orthotopic Brain Tumor Models

Cancer Type	Model	Treatment Regimen	Key Findings	Reference(s)
IDH-mutant Glioma	Orthotopic BT142 cells in nude mice	25 mg/kg JHU- 083, intraperitoneally, 2 days/week	Significantly improved survival (p=0.027 vs. control).	[6]
MYC-driven Medulloblastoma	Orthotopic D425MED cells in athymic nude mice	20 mg/kg JHU- 083, oral gavage, twice weekly	Extended median survival from 21 to 28 days (29% increase, p=0.006).	
MYC-driven Medulloblastoma	Orthotopic mCB DNp53 MYC cells in C57BL/6 mice	20 mg/kg JHU- 083, oral gavage, twice weekly	Extended median survival from 16 to 25 days (43% increase, p<0.0001).	_

Table 2: Efficacy of **JHU-083** in Orthotopic Urologic Cancer Models



Cancer Type	Model	Treatment Regimen	Key Findings	Reference(s)
Prostate Cancer	Subcutaneous B6CaP xenografts in C57BL/6J mice	1 mg/kg JHU- 083 (DON molar equivalent), oral gavage, daily for 5-9 days, then 0.3 mg/kg	Significant tumor growth reduction.	[9]
Bladder Cancer	Subcutaneous MB49 xenografts in C57BL/6J female mice	1 mg/kg JHU- 083 (DON molar equivalent), oral gavage, daily for 5-9 days, then 0.3 mg/kg	Significant tumor growth reduction.	[9]

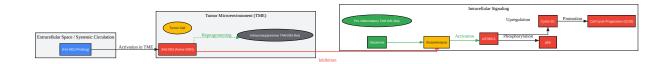
Table 3: JHU-083-mediated Modulation of the Tumor Microenvironment

Cancer Model	Key Findings	Reference(s)
Urologic Cancers (Prostate and Bladder)	Reprogramming of immunosuppressive TAMs to a pro-inflammatory phenotype. Increased tumor cell phagocytosis by TAMs.	[3][4]
Ovarian and Endometrial Cancers	Significant reduction of immunosuppressive M2-like macrophages.	

Signaling Pathway and Experimental Workflows

The following diagrams illustrate the mechanism of action of **JHU-083** and a general workflow for its evaluation in orthotopic xenograft models.

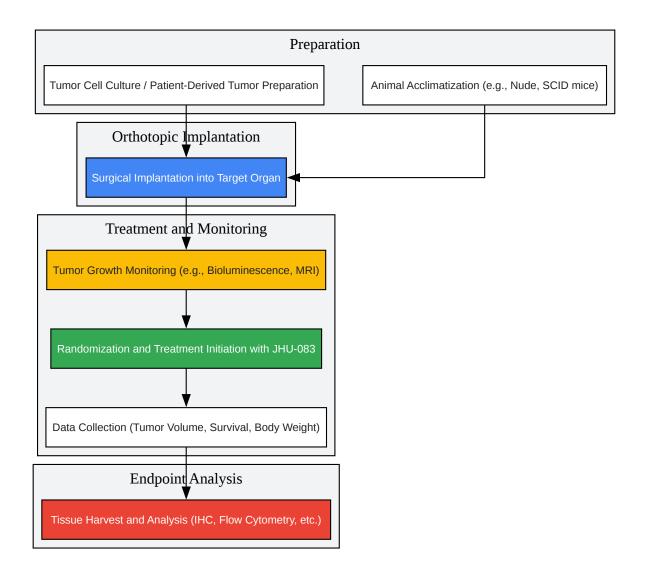




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Caption: Mechanism of action of JHU-083.





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Caption: General workflow for JHU-083 studies.

Experimental Protocols

I. JHU-083 Formulation and Administration

A. Formulation



- Stock Solution: Prepare a stock solution of **JHU-083** in a suitable solvent. For oral gavage, a stock solution in 100% ethanol can be prepared and stored at -20°C.
- Working Solution: On the day of administration, dilute the stock solution to the final desired concentration. For oral gavage, the ethanol stock can be diluted in a vehicle such as 50 mM HEPES buffer (final ethanol concentration of 5%). For intraperitoneal injection, **JHU-083** can be diluted in sterile PBS immediately before use.[6]

B. Administration

- Oral Gavage: Administer the JHU-083 solution using a proper gauge gavage needle. The volume is typically 100-200 μL per mouse.
- Intraperitoneal Injection: Inject the JHU-083 solution into the peritoneal cavity using a sterile syringe and needle.

C. Dosing Regimen

The dosing regimen for **JHU-083** can vary depending on the tumor model and study objectives. Published studies have used regimens such as:

- High Dose: 25 mg/kg, intraperitoneally, 2 days per week.[6]
- Low Dose: 1.9 mg/kg, intraperitoneally, 5 days per week for 3 weeks, followed by 2 days per week.[6]
- Oral Gavage: 20 mg/kg, twice weekly.
- Oral Gavage for Urologic Cancers: 1 mg/kg (DON molar equivalent) daily for 5-9 days, followed by 0.3 mg/kg.[9]

II. General Protocol for Orthotopic Xenograft Model Establishment

This protocol provides a general framework. Specific details will vary based on the tumor type and target organ.



A. Materials

- Cancer cell line or patient-derived tumor tissue
- Immunocompromised mice (e.g., athymic nude, SCID)
- Sterile surgical instruments
- Anesthesia (e.g., isoflurane, ketamine/xylazine)
- Stereotaxic frame (for intracranial models)
- Matrigel (optional, can improve tumor take rate)
- · Cell culture medium and reagents
- Surgical microscope (optional, but recommended for precision)
- B. Pre-operative Procedures
- Cell Preparation: Culture cancer cells to 80-90% confluency. On the day of surgery, harvest and resuspend the cells in sterile, serum-free medium or PBS at the desired concentration (e.g., 1 x 10⁵ to 1 x 10⁶ cells in 2-10 μL for intracranial models). Keep cells on ice.
- Animal Preparation: Anesthetize the mouse and confirm the depth of anesthesia. Shave and sterilize the surgical site.
- C. Surgical Procedure (Example: Intracranial Glioma Model)
- Mount the anesthetized mouse in a stereotaxic frame.
- Make a midline scalp incision to expose the skull.
- Using a dental drill, create a small burr hole at the desired stereotaxic coordinates for the target brain region (e.g., striatum).
- Slowly inject the tumor cell suspension into the brain parenchyma using a Hamilton syringe.
- Withdraw the needle slowly to prevent reflux.



- Seal the burr hole with bone wax and suture the scalp incision.
- Administer post-operative analgesics as per institutional guidelines.
- D. Post-operative Care and Tumor Monitoring
- Monitor the animals daily for signs of distress, neurological deficits, and tumor-related symptoms.
- Monitor tumor growth using non-invasive imaging techniques such as bioluminescence imaging (for luciferase-expressing cells) or MRI.
- Once tumors are established (as determined by imaging or clinical signs), randomize the animals into treatment and control groups to begin JHU-083 administration.

III. Endpoint Analysis

A. Tissue Collection

- At the study endpoint (defined by tumor size, clinical condition, or a predetermined time point), euthanize the mice.
- Perfuse the animals with PBS and then 4% paraformaldehyde (for fixed tissue) or collect tissues fresh for molecular and cellular analysis.
- Dissect the tumor and other relevant organs.

B. Analyses

- Histology and Immunohistochemistry (IHC): Process tissues for paraffin embedding and sectioning. Perform H&E staining for general morphology and IHC for specific markers of interest (e.g., Ki-67 for proliferation, cleaved caspase-3 for apoptosis, CD206 for M2 macrophages, iNOS for M1 macrophages, pS6 for mTOR pathway activity).[6]
- Flow Cytometry: For fresh tissues, prepare single-cell suspensions to analyze immune cell populations (e.g., TAMs, T cells, myeloid-derived suppressor cells) and their activation status.



- Western Blotting: Analyze protein expression levels of key signaling molecules in the mTOR pathway (e.g., p-mTOR, p-S6K, p-4E-BP1) from tumor lysates.
- Metabolomics: Analyze metabolic changes in tumor tissue following JHU-083 treatment.

Conclusion

JHU-083 is a promising anti-cancer agent with a dual mechanism of action that makes it a valuable tool for preclinical cancer research. The protocols and data presented in these application notes provide a foundation for designing and executing robust studies to further evaluate the therapeutic potential of **JHU-083** in orthotopic xenograft models. Careful attention to experimental detail and appropriate endpoint analyses will be crucial for advancing our understanding of this novel glutamine antagonist. Researchers are encouraged to adapt these general protocols to their specific cancer models and research questions. It is anticipated that **JHU-083** may soon be evaluated in clinical trials for treatment-resistant prostate and bladder cancer.[10]

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